

The Structural and Stereochemical Elucidation of Carotol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carotol**

Cat. No.: **B1196015**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotol, a sesquiterpene alcohol first isolated in 1925 by Asahina and Tsukamoto, is the primary constituent of carrot seed oil (*Daucus carota L.*).^{[1][2]} Its unique bicyclo[5.3.0]decane, or daucane, skeleton presented a significant challenge to early chemists in its structural elucidation. This technical guide provides an in-depth overview of the methodologies and logical progression that led to the complete determination of **carotol**'s structure and absolute stereochemistry, ((3R,3aS,8aR)-6,8a-Dimethyl-3-(propan-2-yl)-2,3,4,5,8,8a-hexahydroazulen-3a(1H)-ol).^[2] We will detail the key experimental protocols, from classical chemical degradation to modern spectroscopic techniques, and present the quantitative data that underpins our current understanding of this biologically active natural product. Furthermore, this guide will touch upon its biosynthesis, chemical synthesis, and known biological activities, including its potential as an antifungal, herbicidal, and anticancer agent.

Introduction

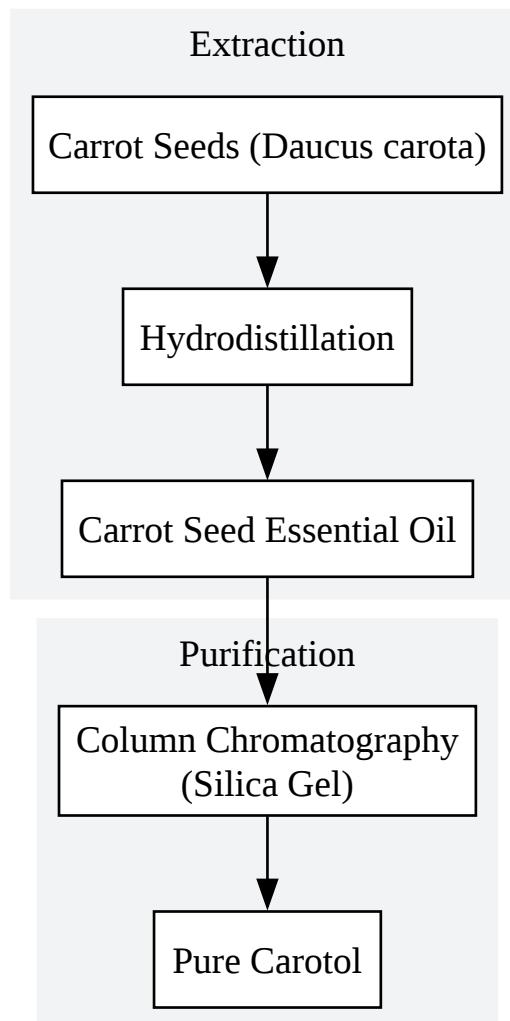
Carotol ($C_{15}H_{26}O$) is a fascinating sesquiterpenoid that constitutes up to 40% of carrot seed essential oil.^[2] Its structure, featuring a fused five- and seven-membered ring system, is biosynthetically derived from farnesyl pyrophosphate (FPP) through an unconventional direct cyclization, a pathway supported by the work of M. Soucek and coworkers.^{[1][3]} The elucidation of its complex three-dimensional architecture has been a journey spanning decades, relying on a combination of chemical and physical methods. This guide aims to

provide a comprehensive resource for researchers interested in the historical and modern techniques of natural product structure determination, using **carotol** as a case study.

Isolation and Purification

The primary source of **carotol** is the essential oil of carrot seeds. The typical workflow for its isolation involves initial extraction of the essential oil followed by chromatographic purification.

Experimental Protocol: Isolation of Carotol from Carrot Seeds


1. Extraction of Essential Oil by Hydrodistillation:

- Apparatus: Dean-Stark apparatus.
- Procedure:
 - Crush 500 g of *Daucus carota* seeds and soak them in 7.5 L of distilled water overnight in a 10 L round-bottom flask.
 - Reflux the mixture for 15 hours using a Dean-Stark apparatus to collect the essential oil.
 - Separate the essential oil layer.[\[4\]](#)

2. Chromatographic Purification:

- Method: Column chromatography.
- Stationary Phase: Silica gel.
- Mobile Phase: A gradient of petroleum ether and dichloromethane.
- Procedure:
 - Load the crude essential oil onto a silica gel column.
 - Elute the column with solvents of increasing polarity. **Carotol** is typically collected as a fraction using a 20% dichloromethane in petroleum ether mixture.

- Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing pure **carotol**.^[4]

[Click to download full resolution via product page](#)

Structure Elucidation: A Historical and Modern Perspective

The determination of **carotol**'s structure involved a combination of classical chemical degradation studies and modern spectroscopic analysis.

Chemical Degradation and Derivatization

Early studies on **carotol** relied on chemical reactions to deduce its carbon skeleton and the nature of its functional groups. While the specific historical degradation pathways are not readily available in modern literature, the principles would have involved:

- Dehydrogenation: To reveal the fundamental carbocyclic framework.
- Oxidative Cleavage: Using reagents like ozone or potassium permanganate to break double bonds and form smaller, identifiable fragments.
- Functional Group Modification: Reactions targeting the hydroxyl group and the double bond to understand their chemical environment.

More recent studies have employed chemical transformations to create derivatives for structure-activity relationship studies.

Experimental Protocol: Synthesis of Daucol from **Carotol**

- Reagents: Perbenzoic acid in chloroform.
- Procedure:
 - Dissolve 1.5 g of **carotol** in 10 mL of chloroform.
 - Add an excess of perbenzoic acid solution in chloroform.
 - Allow the reaction to proceed at room temperature for 24 hours, monitoring completion by TLC. This reaction sequence leads to the formation of daucol, an epoxide derivative.[\[4\]](#)

Spectroscopic Analysis

Modern spectroscopic techniques have been instrumental in confirming the structure of **carotol** and providing detailed information about its stereochemistry.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide a detailed map of the carbon and proton framework of **carotol**.

Table 1: ^1H and ^{13}C NMR Spectral Data for **Carotol** (in CDCl_3)

Position	^{13}C Chemical Shift (δ , ppm)	^1H Chemical Shift (δ , ppm), Multiplicity (J in Hz)
1	45.8	-
2	36.2	-
3	122.3	5.2 (s)
4	138.9	-
5	29.18	-
6	32.56	-
7	69.60	-
8	63.72	-
9	21.10	-
10	25.00	-
11	17.42	-
12	22.78	1.70 (s)
13	34.6	1.83 (m)
14	21.3	1.04 (d, J = 6.12)
15	21.3	1.01 (d, J = 6.12)

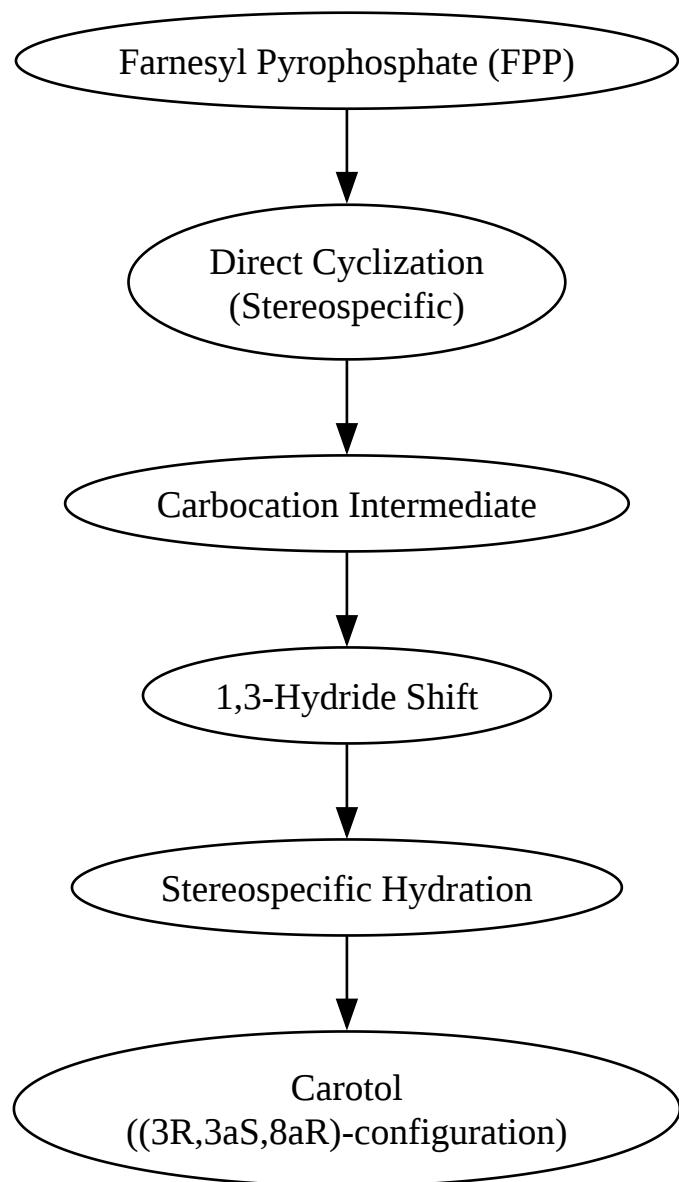
Data compiled from Chahal, K.K. et al. (2016).[\[4\]](#)

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **carotol**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of **Carotol**

- Instrument: Shimadzu QP2010 plus with an RTX-5 MS capillary column.
- Oven Program: Initial temperature of 50°C for 2 min, ramped to 180°C at 3°C/min, then to 280°C at 10°C/min.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: 40-600 m/z.[\[4\]](#)


The mass spectrum of **carotol** shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns resulting from the loss of water, the isopropyl group, and other fragments, which helps in confirming its structure.

Stereochemistry Elucidation

The determination of the absolute stereochemistry of **carotol**'s three chiral centers was the final and most challenging aspect of its structure elucidation.

Biosynthetic Considerations

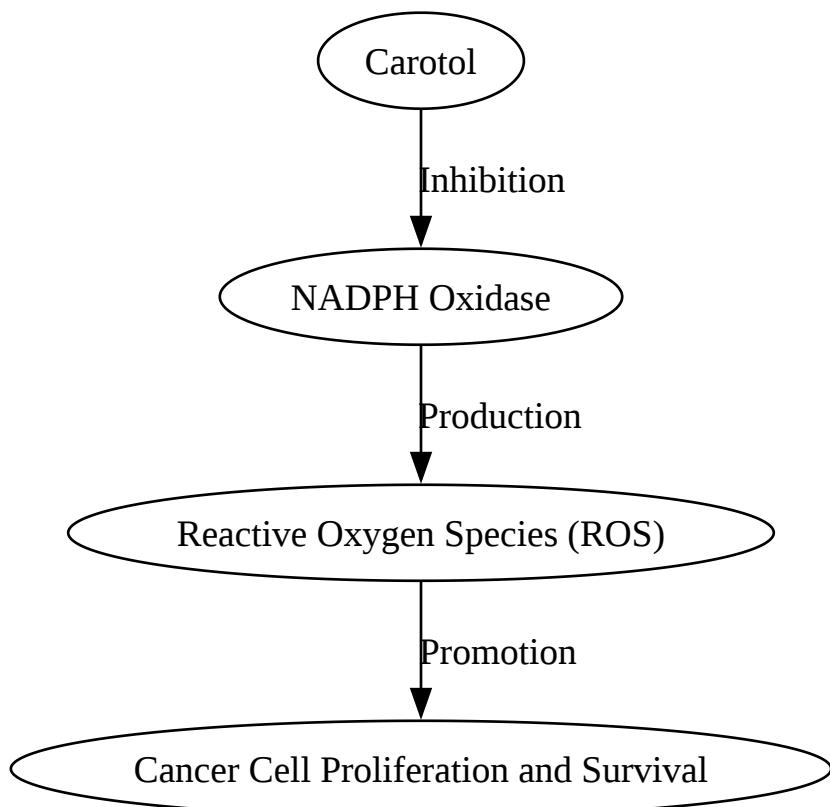
The work of Soucek on the biosynthesis of **carotol** from farnesyl pyrophosphate provided initial stereochemical insights.[\[3\]](#) The proposed cyclization mechanism, involving a series of concerted and stereospecific steps, suggested a particular relative and absolute stereochemistry.[\[2\]](#)

[Click to download full resolution via product page](#)

Chiroptical Methods

While specific historical data for **carotol** is scarce in recent literature, chiroptical methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are standard techniques for determining the absolute configuration of chiral molecules.^{[5][6][7]} These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. By comparing the experimental spectra with those of related compounds of known absolute configuration or with theoretically calculated spectra, the absolute stereochemistry can be determined.

Total Synthesis


The unambiguous proof of a natural product's structure and stereochemistry is often achieved through its total synthesis. The synthesis of **carotol** has been a subject of research, with various strategies developed to construct the daucane skeleton.^[8] A stereocontrolled total synthesis starting from a chiral precursor of known absolute configuration would definitively confirm the (3R,3aS,8aR) stereochemistry of natural **carotol**.

Biological Activity and Potential Applications

Carotol has been shown to possess a range of biological activities, making it a molecule of interest for drug development.

- **Antifungal Activity:** **Carotol** exhibits significant antifungal properties against various phytopathogenic fungi.
- **Herbicidal and Insecticidal Activity:** It has been reported to have herbicidal and insecticidal effects.^[2]
- **Anticancer Potential:** Recent studies have shown that **carotol** exhibits cytotoxic activity against several human cancer cell lines, including liver, colon, breast, and lung carcinomas.

While the precise mechanisms of action are still under investigation, molecular docking studies suggest that the anticancer effects of **carotol** may be mediated through the inhibition of human NADPH oxidase.

[Click to download full resolution via product page](#)

Conclusion

The elucidation of the structure and stereochemistry of **carotol** is a testament to the power of a combination of classical and modern analytical techniques. From its initial isolation and characterization through chemical means to the detailed insights provided by NMR and MS, and the stereochemical understanding gained from biosynthetic studies and chiroptical principles, the story of **carotol** serves as an excellent case study in natural product chemistry. Its interesting biological activities, particularly its anticancer potential, ensure that **carotol** will remain a subject of scientific inquiry for years to come, with ongoing research focused on elucidating its mechanisms of action and exploring its therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. carotol, 465-28-1 [thegoodsentscompany.com]
- 2. Carotol - Wikipedia [en.wikipedia.org]
- 3. CCCC 1962, Volume 27, Issue 12, Abstracts pp. 2929-2933 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 4. asianpubs.org [asianpubs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. purechemistry.org [purechemistry.org]
- 7. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Structural and Stereochemical Elucidation of Carotol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196015#carotol-structure-and-stereochemistry-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com